N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine
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Overview
Description
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring and an aminoacetic acid moiety at the 2-position. It is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-aminopyridine with nitroalkenes or N,N-dimethylglyoxylamide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both a nitro group and an aminoacetic acid moiety. Similar compounds include:
Alpidem: An anxiolytic agent with a similar core structure but different substituents.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but vary in their functional groups and biological activities.
Properties
CAS No. |
62194-95-0 |
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Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H8N4O4/c14-7(15)5-10-8-9(13(16)17)12-4-2-1-3-6(12)11-8/h1-4,10H,5H2,(H,14,15) |
InChI Key |
PVWLXSVISQCKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCC(=O)O |
Origin of Product |
United States |
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